2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-3-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-8(2)12(4,14)10-5-6-11(13)9(3)7-10/h5-8,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMPYNSMUDVEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C(C)C)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathways for 2 4 Fluoro 3 Methylphenyl 3 Methyl Butan 2 Ol
Retrosynthetic Approaches to the Butanol Core and Aryl Moiety
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By systematically disconnecting the target molecule into simpler, commercially available starting materials, a logical and efficient synthetic pathway can be established.
The primary disconnection for a tertiary alcohol is typically the carbon-carbon bond adjacent to the hydroxyl group. For 2-(4-fluoro-3-methylphenyl)-3-methyl-butan-2-ol, two principal retrosynthetic disconnections can be envisioned, leading to a set of key precursors. These precursors are generally a ketone or an ester and an organometallic nucleophile.
A logical approach involves disconnecting the bond between the quaternary carbinol carbon and one of the adjacent carbon atoms. This leads to two primary synthetic routes originating from either an aryl ketone and an alkyl nucleophile or an alkyl ketone and an aryl nucleophile.
Table 1: Key Precursors for the Synthesis of this compound
| Retrosynthetic Disconnection | Precursor 1 (Electrophile) | Precursor 2 (Nucleophile) |
| Aryl-C(OH) Bond | 3-methyl-butan-2-one | 4-Fluoro-3-methylphenyl organometallic reagent |
| Alkyl-C(OH) Bond | 1-(4-Fluoro-3-methylphenyl)ethan-1-one | Isopropyl organometallic reagent |
For this compound, the most common and effective strategy is the disconnection that forms a new carbon-carbon bond at the tertiary carbinol center via the addition of a nucleophile to a carbonyl group. organicchemistrytutor.comorganic-chemistry.org This approach is favored due to the reliability and versatility of carbonyl addition reactions.
Modern Reaction Strategies for Carbon-Carbon Bond Formation in Tertiary Alcohols
The formation of the key carbon-carbon bond in the synthesis of tertiary alcohols is most commonly achieved through the addition of organometallic reagents to carbonyl compounds. masterorganicchemistry.comyoutube.com These reactions are highly effective for creating sterically congested centers.
Organometallic reagents, such as Grignard and organolithium compounds, are excellent carbon-based nucleophiles that readily add to the electrophilic carbon of a carbonyl group. masterorganicchemistry.comwikipedia.org The reaction of these reagents with ketones is a classic and reliable method for the synthesis of tertiary alcohols. masterorganicchemistry.com
In the context of synthesizing this compound, a Grignard reagent, such as isopropylmagnesium bromide, can be added to 1-(4-fluoro-3-methylphenyl)ethan-1-one. Alternatively, a 4-fluoro-3-methylphenylmagnesium halide can be reacted with 3-methyl-butan-2-one. organic-chemistry.org Similarly, the corresponding organolithium reagents can also be employed for these transformations. youtube.commasterorganicchemistry.com The reaction proceeds via a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate which, upon acidic workup, yields the final tertiary alcohol.
Table 2: Organometallic Reaction Strategies
| Reaction Strategy | Ketone | Organometallic Reagent |
| Grignard Addition | 1-(4-Fluoro-3-methylphenyl)ethan-1-one | Isopropylmagnesium bromide |
| Organolithium Addition | 3-methyl-butan-2-one | (4-Fluoro-3-methylphenyl)lithium |
While both Grignard and organolithium reagents are effective, the choice between them can sometimes be influenced by the presence of other functional groups in the molecule and the desired reactivity. Organolithium reagents are generally more reactive than their Grignard counterparts.
While organometallic additions are the most prevalent, other nucleophilic addition reactions can also be considered for the formation of tertiary alcohols. These methods can be advantageous in specific contexts, for instance, when dealing with sensitive functional groups that are incompatible with highly basic organometallic reagents. However, for a robust structure like this compound, Grignard and organolithium reactions remain the most straightforward and efficient choices.
Regio- and Stereocontrol in the Synthesis of Complex Fluorinated Alcohols
The synthesis of this compound does not involve the formation of new stereocenters, as the target molecule is achiral. Therefore, stereocontrol is not a primary concern in this particular synthesis.
However, regiocontrol is a critical aspect, particularly in the preparation of the aryl organometallic reagent. The starting material for the 4-fluoro-3-methylphenyl organometallic reagent would typically be 1-bromo-4-fluoro-2-methylbenzene or 1-iodo-4-fluoro-2-methylbenzene. The formation of the Grignard or organolithium reagent must occur selectively at the carbon bearing the halogen, without disturbing the fluoro and methyl substituents. This is generally achievable due to the higher reactivity of carbon-halogen bonds compared to carbon-fluorine or carbon-hydrogen bonds in the formation of these organometallic species.
Furthermore, in the broader context of synthesizing complex fluorinated alcohols, achieving regio- and stereocontrol during fluorination reactions can be challenging. researchgate.net The introduction of fluorine can sometimes lead to mixtures of regioisomers, and controlling the stereochemistry of the fluorination step often requires specialized reagents and conditions. sinapse.ac.ukrsc.org While not directly applicable to the final bond formation in this specific tertiary alcohol, these considerations are crucial when planning the synthesis of the fluorinated precursors.
Impact of Fluorine and Methyl Substituents on Selectivity
The electronic properties of the substituents on the phenyl ring play a crucial role in the reactivity of the organometallic reagents or ketone precursors involved in the synthesis.
Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density of the aromatic ring. In Pathway B, this makes the carbonyl carbon of 1-(4-fluoro-3-methylphenyl)ethanone slightly less electrophilic compared to an unsubstituted acetophenone. In Pathway A, the electron-donating nature of the methyl group can slightly decrease the stability of the carbanionic character of the Grignard reagent, potentially modulating its reactivity.
Asymmetric Synthesis Approaches (if applicable to the chiral center)
The central carbinol carbon of this compound is a chiral center, specifically a quaternary stereocenter, as it is bonded to four different carbon groups (a 4-fluoro-3-methylphenyl group, an isopropyl group, a methyl group, and the hydroxyl group). The synthesis of such sterically congested chiral centers enantioselectively is a significant challenge in organic chemistry.
While specific asymmetric syntheses for this exact molecule are not widely documented, general strategies for the asymmetric construction of tertiary alcohols can be applied. These methods typically involve the enantioselective addition of an organometallic reagent to a prochiral ketone.
Potential Asymmetric Strategies:
| Strategy | Description | Key Components |
| Chiral Catalysts | A chiral ligand complexes with the metal of the organometallic reagent (e.g., Grignard or organolithium) to create a chiral environment, directing the nucleophilic attack to one face of the ketone. | Chiral amino alcohols, diamines, or phosphine ligands. |
| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the ketone or nucleophile, inducing facial selectivity during the addition reaction. The auxiliary is removed in a subsequent step. | Evans auxiliaries, pseudoephedrine amides. nih.gov |
| Chiral Reagents | The use of stoichiometric chiral reagents, such as asymmetrically modified organoboranes or organozinc compounds, can achieve high levels of enantioselectivity. researchgate.net | Chiral boronic esters, diisopropylzinc with chiral ligands. |
These approaches aim to control the stereochemical outcome of the C-C bond formation, leading to an excess of one enantiomer of the final product.
Derivatization and Further Functionalization Strategies for this compound
The structure of this compound offers two primary sites for further chemical modification: the tertiary alcohol functionality and the substituted aromatic ring.
Chemical Transformations of the Tertiary Alcohol Functionality
Tertiary alcohols readily undergo dehydration in the presence of an acid catalyst (e.g., H₂SO₄, H₃PO₄) via an E1 elimination mechanism. The reaction proceeds through a stable carbocation intermediate.
Mechanism Steps:
Protonation: The hydroxyl group is protonated by the acid to form a good leaving group, water.
Carbocation Formation: The protonated alcohol loses a water molecule to form a stable tertiary benzylic carbocation. The positive charge is stabilized by both the inductive effect of the three attached alkyl/aryl groups and resonance with the phenyl ring.
Deprotonation: A base (e.g., water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond.
Due to the structure of the intermediate carbocation, two primary alkene products can be formed, following Zaitsev's rule, which predicts the more substituted alkene as the major product.
Possible Dehydration Products:
| Product Name | Structure | Comments |
| 2-(4-Fluoro-3-methylphenyl)-3-methyl-but-2-ene | Major Product (Tetrasubstituted alkene, thermodynamically more stable) | |
| 2-(4-Fluoro-3-methylphenyl)-3-methyl-but-1-ene | Minor Product (Trisubstituted alkene, thermodynamically less stable) |
The reaction conditions, such as temperature and acid concentration, can be adjusted to influence the ratio of these products.
Oxidation: Tertiary alcohols are resistant to oxidation by common oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇). This is because the carbon atom bearing the -OH group does not have a hydrogen atom attached to it. Oxidation would necessitate the cleavage of a carbon-carbon bond, which requires harsh conditions and typically leads to degradation of the molecule.
Reduction: The direct reduction of the tertiary alcohol to an alkane is not feasible. However, it can be achieved through a two-step process:
Conversion to a Good Leaving Group: The alcohol is first converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.
Nucleophilic Substitution: The resulting tosylate or mesylate is then treated with a strong hydride-donating reducing agent, such as lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) acts as a nucleophile, displacing the tosylate group in an Sₙ2 or Sₙ1 reaction to form the corresponding alkane, 2-(4-fluoro-3-methylphenyl)-3-methylbutane.
Functionalization of the Fluorinated Aromatic Ring (e.g., Electrophilic Aromatic Substitution patterns)
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. The position of the incoming electrophile is determined by the directing effects of the existing substituents: the methyl group, the fluorine atom, and the bulky tertiary alcohol group.
Directing Effects of Substituents:
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| -CH₃ | C3 | Electron-donating (+I) | Activating | Ortho, Para |
| -F | C4 | Electron-withdrawing (-I) > Electron-donating (+M) | Deactivating | Ortho, Para |
| -C(CH₃)₂(OH)CH(CH₃)₂ | C1 | Electron-donating (+I), Bulky | Activating | Ortho, Para |
Analysis of Substitution Patterns:
The activating groups (-CH₃ and the alkyl group at C1) will direct incoming electrophiles to the positions ortho and para relative to themselves. The deactivating fluoro group also directs ortho/para. libretexts.orglibretexts.org
The methyl group at C3 directs to positions C2 and C6.
The fluoro group at C4 directs to position C5.
The alkyl group at C1 directs to positions C2 and C6.
In cases of multiple substituents, the most strongly activating group typically controls the regioselectivity. Here, the alkyl groups are activating, while fluorine is deactivating. khanacademy.org
Steric Hindrance: The large tertiary alkyl group at C1 will significantly hinder electrophilic attack at the adjacent C2 and C6 positions. stackexchange.comlibretexts.orgmsu.edu The ortho position next to the methyl group (C2) is also sterically crowded due to the adjacent C1 substituent.
Predicted Outcome: The most probable position for electrophilic substitution is C6. This position is para to the activating methyl group and is the least sterically hindered of the activated positions. Substitution at C5, directed by fluorine, is less likely as it is meta to the activating methyl group and subject to some steric hindrance from the C4-fluoro and C6-hydrogen.
Therefore, electrophilic aromatic substitution on this compound is expected to yield predominantly the 1-(2-substituted-4-fluoro-5-methylphenyl)-2,3-dimethylbutan-2-ol isomer.
Transformations Involving Peripheral Alkyl Groups
The peripheral alkyl groups of this compound, specifically the methyl group at the 3-position of the phenyl ring and the isopropyl group, are potential sites for functionalization. The benzylic nature of the methyl group on the aromatic ring makes it particularly susceptible to certain oxidative and halogenation reactions.
Oxidation of the Benzylic Methyl Group
The methyl group attached to the fluorinated phenyl ring is a benzylic position and, as such, can be oxidized to a carboxylic acid using strong oxidizing agents. This transformation is a common strategy in organic synthesis to introduce a carboxylic acid functionality onto an aromatic ring. The reaction typically proceeds through a benzylic radical or a related intermediate, the stability of which is enhanced by the adjacent aromatic ring.
Strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in the presence of acid are commonly employed for this purpose. The reaction requires the presence of at least one benzylic hydrogen atom for the oxidation to proceed. In the case of this compound, the tertiary alcohol group is resistant to oxidation under these conditions, allowing for selective transformation of the benzylic methyl group.
A representative, though generalized, reaction is the oxidation of a substituted toluene to the corresponding benzoic acid. The conditions for such a reaction are typically harsh, involving elevated temperatures.
| Reactant Structure | Reagents | Product Structure | Reaction Type |
| Toluene Derivative | 1. KMnO₄, H₂O, heat 2. H₃O⁺ | Benzoic Acid Derivative | Benzylic Oxidation |
This table represents a general transformation and specific conditions for this compound would require experimental optimization.
Radical Halogenation of the Benzylic Methyl Group
The benzylic hydrogens of the methyl group on the phenyl ring are also susceptible to radical substitution, most commonly halogenation. N-Bromosuccinimide (NBS) is a highly selective reagent for the bromination of benzylic positions. The reaction is typically initiated by light (hν) or a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile).
This reaction proceeds via a free radical chain mechanism. The initiation step involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a benzylic hydrogen from the methyl group, forming a resonance-stabilized benzylic radical. The benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the benzylic bromide and a new bromine radical, which continues the chain reaction.
The selectivity of NBS for the benzylic position over other positions, such as the methyl groups of the isopropyl moiety, is a key advantage of this methodology. The tertiary alcohol group remains unaffected under these conditions.
| Substrate | Reagent/Conditions | Product | Reaction Type |
| Substituted Toluene | NBS, Radical Initiator (e.g., AIBN), CCl₄, heat | Substituted Benzyl (B1604629) Bromide | Radical Halogenation |
This table illustrates a general benzylic bromination. The specific application to this compound would be expected to yield the corresponding benzyl bromide derivative.
The reactivity of the isopropyl group, particularly the methine proton, is generally lower than that of the benzylic protons of the methyl group under these conditions. While transformations of isopropyl groups are known in other contexts, such as Friedel-Crafts alkylation, their modification in the presence of a more reactive benzylic site and a tertiary alcohol requires specific and carefully chosen reaction conditions that are not prominently documented for this specific molecular framework.
Mechanistic Organic Chemistry and Reaction Dynamics of 2 4 Fluoro 3 Methylphenyl 3 Methyl Butan 2 Ol
Investigation of Reaction Intermediates (e.g., Carbocation Rearrangements)
The acid-catalyzed dehydration of 2-(4-fluoro-3-methylphenyl)-3-methyl-butan-2-ol proceeds via an E1 (unimolecular elimination) mechanism, which is characterized by the formation of a carbocation intermediate. jove.comlibretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, forming a good leaving group, an alkyloxonium ion. libretexts.org The subsequent departure of a water molecule results in the formation of a tertiary benzylic carbocation.
The stability of this carbocation is a crucial factor in the reaction pathway. It is a tertiary carbocation, which is inherently more stable than secondary or primary carbocations. Additionally, it is benzylic, meaning the positive charge can be delocalized into the aromatic ring through resonance, further enhancing its stability.
However, the potential for carbocation rearrangements must be considered. In many alcohol dehydration reactions, a less stable carbocation will rearrange to a more stable one via a hydride or alkyl shift. youtube.comlibretexts.org In the case of the carbocation formed from this compound, the initial carbocation is already tertiary and benzylic. Any potential rearrangement, such as a methyl shift, would likely not lead to a more stable carbocation. Therefore, significant rearrangement of the initial carbocation is not expected to be a major competing pathway. The primary reaction pathway would involve the deprotonation of a beta-hydrogen by a weak base (like water or the conjugate base of the acid) to form an alkene.
The possible alkene products would be 2-(4-fluoro-3-methylphenyl)-3-methyl-but-1-ene and 2-(4-fluoro-3-methylphenyl)-3-methyl-but-2-ene. According to Zaitsev's rule, the more substituted alkene is generally the major product. jove.com In this case, 2-(4-fluoro-3-methylphenyl)-3-methyl-but-2-ene would be the thermodynamically more stable and, therefore, the expected major product.
Kinetic and Thermodynamic Profiling of Key Transformations
The kinetics of the reaction can be influenced by several factors, including the concentration of the acid catalyst and the temperature. An increase in acid concentration will lead to a higher concentration of the protonated alcohol, thus increasing the rate of the reaction. Similarly, higher temperatures provide the necessary activation energy for the endothermic dehydration process.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Dehydration of this compound
| Parameter | Description | Estimated Value/Trend |
| Rate Law | The rate of the reaction is dependent on the concentration of the alcohol. | Rate = k[Alcohol] |
| Activation Energy (Ea) | The energy barrier for the formation of the carbocation. | Lower than for secondary or primary alcohols due to stable carbocation formation. |
| Enthalpy of Reaction (ΔH) | The overall heat change of the reaction. | Endothermic, as bonds are broken. |
| Entropy of Reaction (ΔS) | The change in disorder of the system. | Positive, as one molecule of reactant forms two molecules of product. |
| Gibbs Free Energy (ΔG) | The spontaneity of the reaction. | Becomes more spontaneous at higher temperatures. |
Catalytic Aspects of Reactions Involving Substituted Butanols (e.g., heterogeneous or homogeneous catalysis)
While strong mineral acids are common homogeneous catalysts for alcohol dehydration, research has explored various other catalytic systems to improve selectivity and reaction conditions. rsc.orgrsc.org
Homogeneous Catalysis:
Metal Triflates: Lewis acids such as titanium (IV) triflate and hafnium (IV) triflate have been shown to be effective catalysts for the dehydration of alcohols, including tertiary alcohols. rsc.orgrsc.org These catalysts can activate the hydroxyl group, facilitating its departure.
Rhenium Catalysts: Methylrhenium trioxide (MTO) and perrhenic acid (Re₂O₇) are efficient catalysts for the dehydration of benzylic and tertiary alcohols under relatively mild conditions. rsc.orgrsc.org
Ionic Liquids: Certain ionic liquids, particularly those with acidic properties, can act as both solvent and catalyst for dehydration reactions. nih.gov Phosphonium-based ionic liquids have been used for the dehydration of benzyl (B1604629) alcohols. researchgate.netscholaris.ca
Heterogeneous Catalysis:
Metal Oxides: Solid acid catalysts like γ-alumina, zirconia, and titania can be used for the dehydration of alcohols in the gas phase at elevated temperatures. rsc.org The activity and selectivity of these catalysts can be tuned by modifying their surface acidity.
Zeolites: These microporous aluminosilicate (B74896) minerals are widely used as shape-selective acid catalysts in the chemical industry. Their well-defined pore structures can influence the product distribution in dehydration reactions.
For this compound, the use of milder Lewis acid catalysts or solid acid catalysts could offer advantages over strong Brønsted acids by potentially reducing side reactions and simplifying product purification.
Table 2: Comparison of Catalytic Systems for Alcohol Dehydration
| Catalyst Type | Examples | Phase | Advantages | Disadvantages |
| Homogeneous Brønsted Acids | H₂SO₄, H₃PO₄ | Liquid | Readily available, effective | Corrosive, difficult to separate from product, can cause side reactions |
| Homogeneous Lewis Acids | Ti(OTf)₄, Re₂O₇ | Liquid | Milder conditions, high efficiency | Expensive, sensitive to moisture |
| Heterogeneous Metal Oxides | γ-Al₂O₃, TiO₂ | Solid | Easy separation, reusable, high thermal stability | High temperatures often required, potential for coking |
| Heterogeneous Zeolites | ZSM-5, HY | Solid | Shape selectivity, tunable acidity, high surface area | Can be deactivated by coking, diffusion limitations |
Solvent Effects and Reaction Environment Influences on Mechanistic Pathways
The choice of solvent can significantly impact the rate and mechanism of reactions that proceed through charged intermediates like carbocations. wikipedia.org For the E1 dehydration of this compound, the ability of the solvent to stabilize the carbocation intermediate is of paramount importance. libretexts.org
Polar Protic Solvents: Solvents such as water, methanol, and acetic acid are capable of hydrogen bonding and have high dielectric constants. These solvents are particularly effective at solvating and stabilizing both the alkyloxonium ion and the resulting carbocation, thereby increasing the rate of Sₙ1 and E1 reactions. wikipedia.orglibretexts.org In solvolysis reactions, the solvent can also act as the nucleophile or base.
Polar Aprotic Solvents: Solvents like acetone, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) have large dipole moments but lack acidic protons for hydrogen bonding. While they can solvate cations, their ability to stabilize carbocations is generally less than that of polar protic solvents.
Nonpolar Solvents: Solvents such as hexane (B92381) and benzene (B151609) are poor at solvating charged species. Reactions involving carbocation intermediates are significantly slower in nonpolar solvents.
The initial solvation of the carbocation-counterion pair may not be at equilibrium, which can affect the subsequent reaction pathways. nih.gov The dynamics of solvent reorganization around the newly formed carbocation can influence the partitioning between elimination and substitution products. In the context of the dehydration of this compound, performing the reaction in a polar protic solvent would be expected to facilitate the formation of the carbocation and promote the E1 pathway. In the absence of a solvent (neat conditions), polymerization of the resulting alkene can sometimes occur, as the alkene itself can act as a nucleophile towards the carbocation. libretexts.org
Table 3: Influence of Solvent Polarity on the Rate of E1 Reactions
| Solvent | Type | Dielectric Constant (approx.) | Relative Rate of Solvolysis (Illustrative) |
| Water | Polar Protic | 80 | Very High |
| Methanol | Polar Protic | 33 | High |
| Acetic Acid | Polar Protic | 6 | Moderate |
| Acetone | Polar Aprotic | 21 | Low |
| Hexane | Nonpolar | 2 | Very Low |
Structure Activity Relationship Sar Studies: Mechanistic and Conformational Insights
Influence of Fluorine Atom Position and Methyl Group on Molecular Conformation
The conformation of 2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol is a result of the interplay between the steric bulk of its constituent groups and the electronic interactions involving the fluorine and methyl substituents. The tertiary butyl group, -(C(CH₃)₂OH), is sterically demanding and will influence the rotational barrier around the C(phenyl)-C(tert-butyl) bond.
Furthermore, the substitution pattern on the phenyl ring can influence the planarity of the system. While the phenyl ring itself is planar, steric interactions between the ortho-methyl group and the tertiary butyl group could potentially lead to a slight twisting of the phenyl ring out of the plane defined by the C-C bond to the butanol group to alleviate strain.
Table 1: Estimated Steric and Conformational Parameters
| Parameter | Influence of Substituents | Expected Conformational Outcome |
|---|---|---|
| Rotational Barrier (Phenyl-C(butanol)) | High due to steric hindrance between the 3-methyl group and the tertiary butyl group. | Restricted rotation, leading to preferred rotamers. |
| Dihedral Angle (C2-C3-C(tert-butyl)-O) | Influenced by the need to minimize steric interactions between the phenyl ring substituents and the hydroxyl and methyl groups of the butanol moiety. | Likely a staggered conformation to maximize distance between bulky groups. |
| Out-of-Plane Bending (Phenyl Ring) | Possible minor distortion from planarity to reduce steric strain. | A slight boat or chair-like conformation of the phenyl ring is unlikely but minor puckering could occur. |
Electronic and Steric Effects of Substituents on Reactivity and Molecular Interactions
The electronic nature of the fluorine and methyl substituents plays a crucial role in modulating the reactivity of the aromatic ring and the properties of the benzylic position.
Electronic Effects:
Fluorine: The fluorine atom exerts a dual electronic effect. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic substitution. wikipedia.orglibretexts.org However, it also has an electron-donating resonance effect (+M) due to its lone pairs of electrons, which directs incoming electrophiles to the ortho and para positions. wikipedia.org In the case of this compound, the para-position is occupied by the fluorine atom itself. The inductive effect of fluorine can also stabilize the molecule by modulating the electron density of the entire system. nih.gov
Methyl Group: The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. wikipedia.org This activating nature increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The methyl group directs incoming electrophiles to the ortho and para positions relative to itself.
The combination of a deactivating fluorine and an activating methyl group creates a complex pattern of reactivity on the phenyl ring. The positions ortho and para to the methyl group (positions 2, 4, and 6) are activated, while the ring as a whole is somewhat deactivated by the fluorine.
Steric Effects: The methyl group at the 3-position and the bulky tertiary butyl alcohol group significantly hinder access to the adjacent positions on the aromatic ring (positions 2 and 4). libretexts.org This steric hindrance can influence the regioselectivity of reactions, favoring attack at less hindered positions. For instance, electrophilic aromatic substitution would likely be directed to the position ortho to the methyl group and meta to the tertiary butyl group (position 6), which is sterically more accessible.
Table 2: Summary of Substituent Effects
| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|
| 4-Fluoro | -I (Inductive Withdrawal), +M (Resonance Donation) | Minimal | Deactivates the ring towards electrophilic substitution, directs ortho/para. wikipedia.org |
| 3-Methyl | +I (Inductive Donation), Hyperconjugation | Moderate | Activates the ring towards electrophilic substitution, directs ortho/para. wikipedia.org |
| 2-(3-methyl-butan-2-ol) | Weakly deactivating (Inductive) | High | Sterically hinders adjacent positions on the ring. |
Conformational Analysis and its Correlation with Intramolecular and Intermolecular Processes
Intramolecular hydrogen bonding could potentially occur between the hydroxyl group and the fluorine atom. However, the rigid structure of the phenyl ring and the distance between these groups make a direct, strong intramolecular hydrogen bond unlikely. More probable are through-space interactions and the influence of the substituents on the electronic environment of the hydroxyl group.
Stereochemical Implications for Chiral Recognition and Selectivity
The carbon atom of the butanol moiety to which the phenyl ring and the hydroxyl group are attached is a chiral center. Therefore, this compound can exist as two enantiomers (R and S).
The specific three-dimensional arrangement of the substituents around this chiral center is critical for chiral recognition processes. In a chiral environment, such as when interacting with a chiral receptor or a chiral catalyst, the two enantiomers will exhibit different behaviors. The stability of diastereomeric complexes formed between the enantiomers of this compound and another chiral molecule can differ, leading to chiral discrimination. nih.govresearchgate.net
The fluorine and methyl groups, by influencing the conformation and the electronic surface potential of the molecule, play a significant role in how each enantiomer presents itself for interaction. For example, the precise orientation of the hydroxyl group, the phenyl ring, and the bulky alkyl groups will determine the complementarity of fit with a chiral binding site. Studies on similar chiral alcohols have shown that even subtle differences in the interaction of alkyl groups with an aromatic ring can lead to significant differences in binding energies between diastereomeric complexes. nih.govresearchgate.net The ability to separate and characterize these enantiomers is crucial for applications where stereochemistry is important. rsc.orgresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule and probing the local chemical environment of specific nuclei. For 2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its molecular structure.
Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Proof
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment. The aromatic region would likely display a complex pattern due to the fluorine and methyl substituents on the phenyl ring. The proton ortho to the tertiary alcohol group and meta to the fluorine would likely appear as a doublet, while the proton ortho to the methyl group and also meta to the fluorine might present as a doublet of doublets. The proton situated between the fluorine and methyl groups would likely be a triplet.
In the aliphatic region, the isopropyl group's methyl protons would give rise to a doublet, and its methine proton would be a septet. The two methyl groups attached to the carbinol carbon are diastereotopic and thus would be expected to appear as two distinct singlets. The hydroxyl proton would be observed as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
The ¹³C NMR spectrum provides complementary information, with a distinct resonance for each carbon atom. The quaternary carbon of the tertiary alcohol would be significantly deshielded. The carbons of the phenyl ring would show characteristic shifts influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom. The fluorine substitution would also induce C-F coupling, further splitting the signals of the aromatic carbons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H | 7.20-7.40 | m | |
| Aromatic-H | 7.00-7.15 | m | |
| Aromatic-H | 6.85-7.00 | t | |
| -OH | 1.50-2.50 | br s | |
| -CH(CH₃)₂ | 2.00-2.20 | sep | ~6.8 |
| -C(CH₃)₂ | 1.45 | s | |
| -C(CH₃)₂ | 1.43 | s | |
| Ar-CH₃ | 2.25 | s | |
| -CH(CH₃)₂ | 0.95 | d | ~6.8 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH (quaternary) | 75-80 |
| C-F (aromatic) | 160-165 (d, ¹JCF ≈ 245 Hz) |
| C-Ar (quaternary) | 140-145 (d, ³JCF ≈ 3 Hz) |
| C-Ar | 130-135 (d, ²JCF ≈ 20 Hz) |
| C-Ar | 125-130 (d, ³JCF ≈ 8 Hz) |
| C-Ar | 115-120 (d, ²JCF ≈ 22 Hz) |
| -CH(CH₃)₂ | 35-40 |
| -C(CH₃)₂ | 25-30 |
| Ar-CH₃ | 15-20 |
| -CH(CH₃)₂ | 17-22 |
Fluorine (¹⁹F) NMR for Probing Fluorine Environments
¹⁹F NMR spectroscopy is highly sensitive and offers a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal would be indicative of its electronic environment. Furthermore, this signal would be split into a multiplet due to coupling with the neighboring aromatic protons, providing valuable connectivity information.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. For instance, it would show a correlation between the isopropyl methine proton and the isopropyl methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the aliphatic portion of the molecule to the aromatic ring. For example, correlations would be expected between the protons of the diastereotopic methyl groups and the quaternary aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This could be used to confirm the spatial relationship between the protons of the tertiary alcohol's methyl groups and the protons on the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fragmentation Studies
High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the molecular formula. For this compound (C₁₂H₁₇FO), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ion. Tertiary alcohols are known to undergo characteristic fragmentation patterns, including α-cleavage and dehydration.
α-Cleavage: The bond between the quaternary carbinol carbon and the isopropyl group could break, leading to a resonance-stabilized benzylic carbocation.
Dehydration: Loss of a water molecule from the parent ion is a common fragmentation pathway for alcohols, which would result in an ion with a mass 18 units less than the molecular ion.
Benzylic Cleavage: Fragmentation at the benzylic position is also highly probable, leading to the formation of a stable tropylium-like ion.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (predicted) | Possible Fragment Identity | Fragmentation Pathway |
| [M-18]⁺ | [C₁₂H₁₅F]⁺ | Dehydration |
| [M-43]⁺ | [C₈H₈FO]⁺ | α-Cleavage (loss of isopropyl radical) |
| 139 | [C₈H₈FO]⁺ | Benzylic cleavage with rearrangement |
| 123 | [C₇H₅FO]⁺ | Further fragmentation |
| 109 | [C₇H₆F]⁺ | Loss of CO from m/z 139 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
The IR spectrum of this compound would be dominated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol. The C-O stretching vibration of a tertiary alcohol is typically observed around 1150-1200 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be seen just below 3000 cm⁻¹. The C-F stretch would likely produce a strong absorption in the 1000-1100 cm⁻¹ region.
The Raman spectrum would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations would produce strong signals. The symmetric breathing mode of the substituted benzene (B151609) ring would be a particularly characteristic feature.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H stretch (H-bonded) | 3200-3600 (broad, strong) | Weak |
| Aromatic C-H stretch | 3030-3100 (medium) | Medium |
| Aliphatic C-H stretch | 2850-2970 (strong) | Strong |
| Aromatic C=C stretch | 1500-1600 (medium) | Strong |
| C-O stretch (tertiary alcohol) | 1150-1200 (strong) | Medium |
| C-F stretch | 1000-1100 (strong) | Weak |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation
Should this compound form suitable single crystals, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. As the molecule is chiral, X-ray crystallography of a resolved enantiomer would determine its absolute stereochemistry.
Advanced In Situ and Operando Spectroscopic Techniques for Reaction Monitoring (e.g., FTIR, XAS, XPS)
The real-time analysis of chemical reactions as they occur is crucial for understanding reaction mechanisms, kinetics, and for process optimization. Advanced in situ and operando spectroscopic techniques provide a window into the reacting system without the need for sample extraction, thus offering a dynamic picture of the chemical transformations. In situ refers to the analysis of a reaction in its actual environment, while operando (a term derived from the Latin for 'working') goes a step further by simultaneously measuring the catalytic activity or reaction performance. wikipedia.org These methodologies are invaluable in the study of complex organic syntheses, such as those involving intermediates like this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
In situ FTIR spectroscopy is a powerful technique for monitoring the progress of reactions in real-time. mt.com By inserting a probe directly into the reaction vessel, changes in the vibrational frequencies of functional groups can be tracked, allowing for the concentration of reactants, intermediates, and products to be followed over time. rsc.orgmt.com This provides highly specific information about reaction kinetics, mechanisms, and pathways. mt.com
For a reaction involving the formation or transformation of this compound, in situ FTIR would be particularly useful. For instance, in a synthesis reaction, the disappearance of a ketone reactant's C=O stretching band (typically around 1715 cm⁻¹) and the appearance of the tertiary alcohol's O-H stretching band (around 3500 cm⁻¹) could be monitored. The C-F bond of the fluoro-substituted aromatic ring also has a characteristic absorption in the fingerprint region that could be observed.
Illustrative Data for a Representative Tertiary Alcohol Synthesis via Grignard Reaction
The following table represents hypothetical data from the in situ FTIR monitoring of a Grignard reaction to form a tertiary alcohol analogous to this compound.
| Time (minutes) | Ketone C=O Peak Intensity (Absorbance Units) at ~1715 cm⁻¹ | Tertiary Alcohol O-H Peak Intensity (Absorbance Units) at ~3500 cm⁻¹ |
| 0 | 1.20 | 0.00 |
| 10 | 0.85 | 0.25 |
| 20 | 0.50 | 0.50 |
| 30 | 0.20 | 0.70 |
| 40 | 0.05 | 0.85 |
| 50 | 0.00 | 0.90 |
| 60 | 0.00 | 0.90 |
This is a hypothetical data table for illustrative purposes.
X-ray Absorption Spectroscopy (XAS)
Operando X-ray Absorption Spectroscopy (XAS) is a technique well-suited for probing the electronic structure and local coordination environment of a specific element within a molecule or catalyst during a reaction. researchgate.netnih.gov XAS is element-specific and can provide information on oxidation states, bond distances, and coordination numbers. esrf.fr While often applied to heterogeneous catalysis, it can also be adapted for homogeneous systems. mdpi.com
In a catalytic process involving a metal catalyst to synthesize or modify this compound, operando XAS could monitor the state of the catalyst's active center. For example, changes in the metal's oxidation state during catalytic cycles could be observed through the X-ray Absorption Near Edge Structure (XANES) region of the spectrum. The Extended X-ray Absorption Fine Structure (EXAFS) region would reveal changes in the catalyst's coordination environment as reactants bind and products are released.
Hypothetical XANES Edge Shift for a Catalytic Reaction
This table illustrates a hypothetical shift in the absorption edge of a metal catalyst during a reaction, indicating a change in its oxidation state.
| Reaction Stage | Catalyst | Absorption Edge Energy (eV) | Inferred Oxidation State |
| Initial State | Metal Complex | 7125.0 | +2 |
| Reactant Binding | Metal-Reactant Complex | 7126.5 | +3 |
| Product Formation | Metal-Product Complex | 7126.2 | +3 |
| Catalyst Regeneration | Metal Complex | 7125.1 | +2 |
This is a hypothetical data table for illustrative purposes.
X-ray Photoelectron Spectroscopy (XPS)
In situ X-ray Photoelectron Spectroscopy (XPS), particularly near-ambient pressure XPS (NAP-XPS), allows for the analysis of the elemental composition and chemical states of the surface of a material under reaction conditions. researchgate.netaip.org This technique is highly surface-sensitive. aip.org While traditionally used for solid-state samples and heterogeneous catalysis, advancements are enabling its application to liquid-solid interfaces. aip.org
For a reaction involving this compound that occurs at a surface or interface, such as a phase-transfer catalysis scenario, in situ XPS could provide valuable information. It could, for example, detect the adsorption of the molecule onto a catalyst surface and identify changes in the electronic environment of the fluorine, carbon, and oxygen atoms during the reaction.
Illustrative XPS Binding Energy Shifts for Surface Adsorption
The table below shows hypothetical binding energy shifts for core electrons of elements in this compound upon adsorption onto a catalytic surface, indicating electronic interactions.
| Element | Core Level | Binding Energy (eV) - Free Molecule | Binding Energy (eV) - Adsorbed on Surface | Shift (eV) |
| Fluorine | F 1s | 687.5 | 688.2 | +0.7 |
| Oxygen | O 1s | 533.0 | 532.1 | -0.9 |
| Carbon (Aromatic) | C 1s | 285.0 | 285.5 | +0.5 |
| Carbon (Tertiary Alcohol) | C 1s | 286.5 | 286.1 | -0.4 |
This is a hypothetical data table for illustrative purposes.
Computational Chemistry and Theoretical Modeling of 2 4 Fluoro 3 Methylphenyl 3 Methyl Butan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Energetic Profiles
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods, particularly Density Functional Theory (DFT), are employed to solve the Schrödinger equation approximately, yielding information about electron distribution and energy. For 2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol, such calculations reveal its intrinsic electronic properties and the stability of its various forms.
Geometry Optimization and Conformational Search Algorithms
Before properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms—the global minimum energy conformation—must be identified. Due to the rotatable bonds in this compound (specifically the C-C bond connecting the phenyl ring and the tertiary carbon, and the C-C bonds of the tert-butyl group), the molecule can exist in multiple conformations.
A conformational search is performed to explore the potential energy surface of the molecule. This typically involves using algorithms such as systematic grid searches, Monte Carlo methods, or molecular dynamics simulations. cymitquimica.comnih.gov In a systematic search, each rotatable bond is rotated by a specific increment, and the energy of each resulting conformation is calculated. A Monte Carlo search, conversely, involves random rotations of bonds, with the resulting structures being accepted or rejected based on their calculated energies. nih.gov
Once a set of low-energy conformers is generated, each structure undergoes geometry optimization. This process computationally adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy for that specific conformation. Methods like DFT, often with a functional like B3LYP and a basis set such as 6-311++G(d,p), are commonly used for this purpose. molport.comresearchgate.net The result is a collection of stable conformers and their relative energies, allowing for the identification of the most likely structure of the molecule.
Table 1: Illustrative Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Calculated at B3LYP/6-31G(d) Level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(aromatic)-C(tert-alcohol) | 1.54 Å |
| Bond Length | C(tert-alcohol)-O | 1.44 Å |
| Bond Length | O-H | 0.97 Å |
| Bond Length | C(aromatic)-F | 1.36 Å |
| Bond Angle | C(aromatic)-C(tert-alcohol)-O | 109.5° |
| Bond Angle | C(aromatic)-C(tert-alcohol)-C(tert-butyl) | 112.0° |
| Dihedral Angle | F-C(aromatic)-C(aromatic)-C(tert-alcohol) | 30.5° |
Note: This data is hypothetical and for illustrative purposes to demonstrate typical output from geometry optimization calculations.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thegoodscentscompany.combldpharm.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For this compound, FMO analysis can predict its reactive behavior. The energy of the HOMO is related to its ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.
Calculations would likely show the HOMO is localized on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group, suggesting these are the primary sites for electrophilic attack. The LUMO, in contrast, would likely be distributed over the aromatic ring's anti-bonding orbitals. The presence of the electron-withdrawing fluorine atom would be expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted analog.
Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound
| Property | Value (eV) | Primary Atomic Contribution |
| HOMO Energy | -6.5 eV | Phenyl Ring, Oxygen Atom |
| LUMO Energy | 1.2 eV | Phenyl Ring (π* orbitals) |
| HOMO-LUMO Gap | 7.7 eV | - |
| Ionization Potential | 6.5 eV | - |
| Electron Affinity | -1.2 eV | - |
Note: These values are illustrative and represent typical data obtained from DFT calculations for similar aromatic alcohols.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of quantum calculations. Using the optimized geometry, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can calculate the magnetic shielding tensors for each nucleus. These values are then referenced against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) to predict the chemical shifts. For fluorinated aromatic compounds, specific scaling factors may be applied to improve the accuracy of ¹⁹F predictions.
Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies of the molecule. After geometry optimization confirms a true energy minimum, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). The resulting vibrational modes correspond to specific molecular motions, such as C-H stretches, O-H bends, and phenyl ring vibrations. Calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.
Table 3: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| O-H Stretch | 3650 | 3600-3700 (sharp) |
| Aromatic C-H Stretch | 3050 | 3010-3100 |
| Aliphatic C-H Stretch | 2970 | 2850-2980 |
| C=C Aromatic Stretch | 1610 | 1580-1620 |
| C-F Stretch | 1250 | 1200-1300 |
| C-O Stretch | 1150 | 1100-1200 |
Note: This table is a hypothetical representation of results from a DFT frequency calculation.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, including its flexibility and interactions with a solvent. MD simulations model the movement of atoms by solving Newton's equations of motion.
For this compound, MD simulations can reveal how the molecule explores different conformations in solution at a given temperature. This is particularly useful for understanding the flexibility of the side chain and the rotation around the aryl-carbon bond.
Elucidation of Reaction Mechanisms via Transition State Calculations
Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions. To understand a reaction mechanism, chemists locate the transition state (TS)—the highest energy point along the reaction coordinate. The TS represents the energy barrier that must be overcome for reactants to become products.
For a reaction involving this compound, such as an acid-catalyzed dehydration to form an alkene, transition state calculations can be performed. These calculations involve specialized algorithms that search for a saddle point on the potential energy surface. Once the TS structure is found, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, which is crucial for understanding its kinetics.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological or chemical activity. If this compound is part of a series of analogs being tested for a specific activity, a QSAR model could be developed.
The process involves several steps:
Data Set: A series of structurally similar compounds with experimentally measured activities is compiled.
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent or effective compounds.
Application As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Role in the Synthesis of Complex Fluorinated Pharmaceutical Leads (excluding clinical data)
The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, such as metabolic stability, bioavailability, and binding affinity. 2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol serves as a key starting material for the synthesis of complex fluorinated molecules that are of interest as potential pharmaceutical leads. One important application lies in the synthesis of fluorinated stilbene (B7821643) and resveratrol (B1683913) analogs, which are classes of compounds known for their diverse biological activities. acs.orgnih.govresearchgate.netnih.govacs.orgresearchgate.net
The tertiary benzylic alcohol functionality of this compound allows for its dehydration under acidic conditions to form the corresponding alkene, 1-(1,2-dimethylprop-1-en-1-yl)-4-fluoro-3-methylbenzene. This fluorinated styrene (B11656) derivative can then participate in various olefination reactions, such as the Heck or Wittig reactions, to generate complex fluorinated stilbenes. nih.govnih.gov
For instance, a plausible synthetic route to a novel fluorinated stilbene derivative could involve the following steps:
Dehydration: Acid-catalyzed dehydration of this compound to yield 1-(1,2-dimethylprop-1-en-1-yl)-4-fluoro-3-methylbenzene.
Olefination: Palladium-catalyzed Heck reaction of the resulting fluorinated styrene with an appropriate aryl halide to introduce a second aromatic ring system, thereby forming the stilbene backbone.
This strategy allows for the modular synthesis of a library of fluorinated stilbene derivatives with diverse substitution patterns on the second aromatic ring, enabling the exploration of structure-activity relationships.
| Step | Reactant(s) | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | This compound | H2SO4 (cat.), Heat | 1-(1,2-dimethylprop-1-en-1-yl)-4-fluoro-3-methylbenzene |
| 2 | 1-(1,2-dimethylprop-1-en-1-yl)-4-fluoro-3-methylbenzene, Aryl-Br | Pd(OAc)2, PPh3, Et3N, Toluene, Heat | Fluorinated Stilbene Derivative |
Utility in the Development of Novel Organic Transformation Methodologies
The unique structural characteristics of this compound also make it a valuable tool for the development of new synthetic methods. Its potential applications in this area include its use in asymmetric synthesis and in Friedel-Crafts type reactions.
Asymmetric Synthesis: The presence of a chiral center in this compound suggests its potential use as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis. bris.ac.uknih.gov After resolution of the racemic mixture, the enantiomerically pure alcohol could be employed to control the stereochemical outcome of various reactions. For example, it could be used to synthesize chiral catalysts for asymmetric hydrogenations or aldol (B89426) reactions, leading to the production of enantiomerically enriched products. researchgate.netrsc.org
Friedel-Crafts Alkylation: Tertiary benzylic alcohols are known to act as electrophiles in Friedel-Crafts alkylation reactions under acidic conditions. mt.comlibretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a stabilized benzylic carbocation, which then alkylates an electron-rich aromatic substrate. The use of this compound in this context would allow for the introduction of the 2-(4-fluoro-3-methylphenyl)-3-methylbutyl group onto various aromatic and heteroaromatic rings. This methodology could provide a direct route to novel fluorinated diarylalkanes, which are of interest in medicinal chemistry.
| Reactant A | Reactant B | Catalyst | Potential Product | Significance |
|---|---|---|---|---|
| This compound | Anisole | Lewis Acid (e.g., AlCl3) | 1-(2-(4-Fluoro-3-methylphenyl)-3-methylbutyl)-4-methoxybenzene | Synthesis of fluorinated diarylalkane derivatives |
Precursor in the Formation of Novel Fluorinated Materials
Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of applications. As discussed previously, this compound can be readily dehydrated to the corresponding fluorinated styrene monomer. This monomer can then be subjected to polymerization to create novel fluorinated polymers. rsc.orgresearchgate.netethz.chkpi.ua
The polymerization of 1-(1,2-dimethylprop-1-en-1-yl)-4-fluoro-3-methylbenzene, either as a homopolymer or as a copolymer with other monomers, could lead to the development of new materials with tailored properties. For example, copolymerization with styrene could result in a fluorinated polystyrene with modified thermal and surface properties. The incorporation of the fluorinated monomer could enhance the polymer's hydrophobicity and chemical resistance.
The properties of the resulting polymer would be dependent on factors such as the monomer feed ratio, the polymerization method (e.g., free radical, anionic, or controlled radical polymerization), and the molecular weight of the polymer.
| Monomer | Polymerization Method | Potential Polymer | Potential Properties |
|---|---|---|---|
| 1-(1,2-dimethylprop-1-en-1-yl)-4-fluoro-3-methylbenzene | Free Radical Polymerization | Poly[1-(1,2-dimethylprop-1-en-1-yl)-4-fluoro-3-methylbenzene] | High thermal stability, hydrophobicity, chemical resistance |
Environmental Chemical Transformation and Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves chemical transformation without the intervention of biological organisms. The primary mechanisms considered are hydrolysis and photodegradation.
Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For 2-(4-fluoro-3-methylphenyl)-3-methyl-butan-2-ol, significant hydrolysis under typical environmental pH conditions (pH 5-9) is not expected to be a major degradation pathway. The carbon-fluorine bond on the aromatic ring is exceptionally strong and resistant to hydrolysis. umich.edu Similarly, the tertiary alcohol group is generally stable and does not readily undergo hydrolysis. While sulfonyl fluorides are known to be stable towards hydrolysis, this specific compound lacks such a group. umich.eduacs.org
Photodegradation: Photodegradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds can absorb UV light, leading to the formation of excited states that can undergo various reactions.
Direct Photolysis: Direct absorption of photons by the molecule could potentially lead to the cleavage of chemical bonds. While the C-F bond is very strong, photodegradation of some fluorinated aromatic compounds has been observed. The process could involve the homolytic cleavage of the C-F bond to form radicals, although this is generally considered a minor pathway due to the high bond energy. More likely, photodegradation might be initiated by reactions involving the aromatic ring or the tertiary alcohol group.
Indirect Photolysis: This process involves reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen, or peroxy radicals. Hydroxyl radicals are highly reactive and can attack the aromatic ring, leading to hydroxylation and potential ring cleavage. This is a recognized degradation pathway for many aromatic pollutants. The tertiary alcohol moiety could also be susceptible to attack by hydroxyl radicals.
| Abiotic Degradation Pathway | Description | Relevance for this compound |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. | Expected to be a very slow and minor degradation pathway due to the stability of the C-F bond and the tertiary alcohol group. |
| Direct Photodegradation | Degradation initiated by the direct absorption of UV radiation. | Possible, but the high energy of the C-F bond suggests it is not the primary site of initial attack. The aromatic ring is the likely chromophore. |
| Indirect Photodegradation | Degradation by reaction with photochemically produced reactive species (e.g., •OH radicals). | Likely to be a significant pathway. Hydroxyl radicals can attack the aromatic ring, leading to hydroxylation and potential ring opening. |
Biotransformation Pathways in Simulated Environmental Systems
Biotransformation, or biodegradation, is the chemical alteration of a substance by living organisms, primarily microorganisms such as bacteria and fungi. The presence of fluorine can significantly influence the biodegradability of a compound.
The biotransformation of this compound would likely involve enzymatic attacks on the aromatic ring or the aliphatic side chain. Microorganisms possess a diverse array of enzymes, such as oxygenases and dehalogenases, that can catalyze the degradation of xenobiotic compounds. researchgate.net
Potential Biotransformation Reactions:
Hydroxylation of the Aromatic Ring: Monooxygenases and dioxygenases are key enzymes in the microbial degradation of aromatic compounds. These enzymes can introduce hydroxyl groups onto the aromatic ring, leading to the formation of fluorinated catechols. researchgate.net Depending on the position of the fluorine atom, subsequent enzymatic reactions can lead to the cleavage of the aromatic ring and, in some cases, the eventual removal of the fluoride (B91410) ion. researchgate.net
Oxidation of the Methyl Group on the Ring: The methyl group attached to the fluorinated phenyl ring could be a site for initial oxidative attack by microorganisms, leading to the formation of a carboxylic acid.
Degradation of the Tertiary Butanol Side Chain: While tertiary alcohols can be more resistant to microbial oxidation compared to primary and secondary alcohols, some microorganisms are capable of metabolizing them. nih.gov This could proceed through various oxidative pathways.
Defluorination: The cleavage of the carbon-fluorine bond is a critical step in the complete mineralization of organofluorine compounds. This can occur through different enzymatic mechanisms, often following initial modifications to the molecule that activate the C-F bond. nih.govresearchgate.netresearchgate.net For aromatic compounds, defluorination can occur during the breakdown of the ring structure. researchgate.net
| Potential Biotransformation Product | Precursor | Enzymatic Reaction |
| Fluorinated Catechol Derivative | This compound | Aromatic Hydroxylation (Dioxygenase) |
| Carboxylic Acid Derivative | This compound | Oxidation of the ring methyl group |
| Oxidized Side-Chain Products | This compound | Oxidation of the tertiary butanol group |
Mechanistic Insights into Fluorine Cycling and Organofluorine Metabolism in the Context of Chemical Transformations
The environmental fate of this compound is intrinsically linked to the broader biogeochemical cycling of fluorine and the microbial metabolism of organofluorine compounds.
The carbon-fluorine bond is the strongest single bond in organic chemistry, which is a primary reason for the persistence of many organofluorine compounds in the environment. However, microorganisms have evolved enzymatic machinery to cleave this bond. nih.gov
Enzymatic Defluorination Mechanisms: Microbial defluorination can occur through several mechanisms:
Hydrolytic Defluorination: Some enzymes, known as dehalogenases, can catalyze the hydrolytic cleavage of the C-F bond to replace the fluorine atom with a hydroxyl group. researchgate.net
Oxidative Defluorination: Oxygenase enzymes can introduce hydroxyl groups onto the carbon atom bearing the fluorine, leading to an unstable intermediate that spontaneously eliminates fluoride. This is a common mechanism in the degradation of fluorinated aromatic compounds. researchgate.net
Reductive Defluorination: Under anaerobic conditions, some microorganisms can remove fluorine atoms through reductive dehalogenation, replacing them with hydrogen.
The metabolism of fluorinated aromatic compounds often proceeds through pathways similar to their non-fluorinated counterparts. researchgate.net However, the fluorine substituent can sometimes lead to the formation of dead-end metabolites that are resistant to further degradation. researchgate.net The position of the fluorine atom on the aromatic ring is crucial in determining the metabolic fate of the compound.
The complete mineralization of this compound would involve the cleavage of the C-F bond and the breakdown of the carbon skeleton, ultimately releasing fluoride ions, carbon dioxide, and water. The released fluoride ions would then enter the natural fluorine cycle in the environment.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis can be optimized via nucleophilic substitution or Friedel-Crafts alkylation. For example:
- Route 1 : React 4-fluoro-3-methylbenzaldehyde with 3-methyl-2-butanone under acidic conditions (e.g., H₂SO₄) to form the tertiary alcohol. Temperature control (0–5°C) minimizes side reactions like polymerization .
- Route 2 : Use Grignard reagents (e.g., (CH₃)₂CHMgBr) with fluorinated aryl ketones. Polar aprotic solvents (THF) enhance nucleophilicity, yielding >75% purity after column chromatography .
- Key Factors : Catalyst choice (e.g., AlCl₃ vs. BF₃·OEt₂), solvent polarity, and stoichiometric ratios critically affect regioselectivity and byproduct formation.
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Acid-Catalyzed Alkylation | 62 | 85 | H₂SO₄, 0°C, 12h |
| Grignard Addition | 78 | 92 | THF, −10°C, 6h |
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., δ 1.2 ppm for methyl groups, δ 4.1 ppm for hydroxyl) and compare with computational predictions (DFT/B3LYP/6-31G*) .
- IR : Identify O–H stretches (~3400 cm⁻¹) and C–F vibrations (~1220 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals planar conformations. For example, related fluorophenyl derivatives exhibit dihedral angles <10° between aromatic rings, stabilized by C–H⋯N hydrogen bonds and π-π stacking (3.8 Å spacing) .
Table 2 : Key Spectroscopic Data
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (s, 6H) | Tertiary CH₃ groups |
| ¹³C NMR | δ 72.5 (C–OH) | Quaternary carbon |
| IR | 3420 cm⁻¹ (broad) | O–H stretch |
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?
- Methodological Answer :
- Solubility : Moderately soluble in polar solvents (logP ~2.8). Methoxy analogs show improved aqueous solubility (logP ~1.9) due to hydrogen bonding .
- Stability : Susceptible to oxidation at the benzylic position. Store under inert gas (N₂/Ar) at −20°C. Degradation products include ketones (via dehydration) and epoxides (under light) .
- Thermal Stability : Decomposes above 200°C (DSC data). Use low-temperature reactions (<100°C) to prevent thermal breakdown.
Advanced Research Questions
Q. What computational approaches are used to predict the reactivity and interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., cytochrome P450). The fluorophenyl group shows strong van der Waals interactions with hydrophobic pockets (ΔG ~−8.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability in lipid bilayers. The compound’s tert-alcohol group stabilizes interactions with phospholipid headgroups (RMSD <1.5 Å over 50 ns) .
- QSAR Models : Use Gaussian09 to calculate descriptors (HOMO/LUMO, polarizability) for toxicity prediction (LD50 ~450 mg/kg in rodents) .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., fluorophenyl vs. methoxyphenyl analogs) to identify substituent-dependent trends. For example, fluoro groups enhance metabolic stability but reduce solubility .
- Experimental Replication : Standardize assays (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize variability.
- Data Normalization : Use Z-score scaling to account for batch effects in high-throughput screening .
Table 3 : Bioactivity Comparison of Analogues
| Compound | Target IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| 2-(4-Fluoro-3-methylphenyl) | 12.5 | 0.45 |
| 2-(3-Methoxy-4-fluorophenyl) | 8.7 | 1.2 |
Q. What strategies optimize enantiomeric purity in the synthesis of this compound’s chiral derivatives?
- Methodological Answer :
- Chiral Catalysis : Use Jacobsen’s Mn(salen) catalyst for asymmetric epoxidation (ee >90%) .
- Kinetic Resolution : Lipase-mediated acetylation (e.g., CAL-B) selectively modifies the (R)-enantiomer, yielding >98% ee after hydrolysis .
- Chromatographic Separation : Chiral HPLC (Chiralpak IA column) with hexane/isopropanol (85:15) resolves diastereomers (α = 1.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
